REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]([C:9]1[CH:35]=[CH:34][C:12]([CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:21]=[C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([CH:32]=[CH2:33])=[CH:28][CH:27]=3)[CH:23]=2)[C:18]([O-])=O)=[CH:11][CH:10]=1)=[CH2:8].[OH-].[Na+].C(C1C=CC(COC2C=C(C=C(OCC3C=CC(C=C)=CC=3)C=2)CO)=CC=1)=C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)[Br:86]>C1COCC1.CCCCCC.CC(C)=O.C(OCC)C.O.CCCCCC>[CH:7]([C:9]1[CH:35]=[CH:34][C:12]([CH2:13][O:14][C:15]2[CH:16]=[C:17]([CH:21]=[C:22]([O:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([CH:32]=[CH2:33])=[CH:28][CH:27]=3)[CH:23]=2)[CH2:18][Br:86])=[CH:11][CH:10]=1)=[CH2:8] |f:0.1.2.3.4.5,7.8,13.14|
|
Name
|
hexane acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.CC(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3,5-di(4-vinylbenzyloxy)benzylalcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(COC=2C=C(CO)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
46.9 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(COC=2C=C(C(=O)[O-])C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
( 2B )
|
Quantity
|
64.5 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(COC=2C=C(CO)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture, stirred over a 2 hour period
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The grey precipitate is filtered
|
Type
|
WASH
|
Details
|
the filtrate is washed with diethylether
|
Type
|
ADDITION
|
Details
|
Thereafter water (500 ml) is added
|
Type
|
CUSTOM
|
Details
|
the organic phase is collected
|
Type
|
EXTRACTION
|
Details
|
The remaining aqueous phase is further extracted with diethylether (3×500 ml)
|
Type
|
CUSTOM
|
Details
|
the organic phases are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
A colourless oil is obtained (38.7 g, 88.5%)
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
The organic phase is collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is further extracted with diethylether (2×500 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phases are collected
|
Type
|
CUSTOM
|
Details
|
dried over MgS04
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
A yellow oil is obtained which
|
Type
|
FILTRATION
|
Details
|
filtered over Kieselgel
|
Type
|
WAIT
|
Details
|
The resultant solution is left
|
Type
|
CUSTOM
|
Details
|
to recrystallise
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(COC=2C=C(CBr)C=C(C2)OCC2=CC=C(C=C2)C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |